molecular formula C18H12O4 B2495359 3-(1-Benzofuran-2-yl)-7-hydroxy-8-methylchromen-4-one CAS No. 313526-02-2

3-(1-Benzofuran-2-yl)-7-hydroxy-8-methylchromen-4-one

Cat. No. B2495359
CAS RN: 313526-02-2
M. Wt: 292.29
InChI Key: IMKPUBLPFUGNQQ-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-7-hydroxy-8-methylchromen-4-one, also known as flavokawain B (FKB), is a natural chalcone found in the root extracts of kava (Piper methysticum). Kava is a traditional beverage consumed in the South Pacific for its anxiolytic and sedative effects. FKB has been shown to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran chromone derivatives exhibit promising anti-tumor properties. Researchers have identified their potential in inhibiting cancer cell growth and metastasis. These compounds interfere with key cellular processes, making them attractive candidates for cancer therapy .

Antibacterial Effects

Studies have explored the antibacterial potential of benzofuran chromones. These compounds demonstrate activity against both standard and clinical bacterial strains. Their mechanism of action involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Antioxidant Properties

Benzofuran chromones possess antioxidant capabilities, which are crucial for combating oxidative stress. By scavenging free radicals and protecting cellular components, they contribute to overall health and disease prevention .

Anti-Viral Activity

Some benzofuran chromones exhibit anti-viral effects. For instance, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity. Researchers anticipate its potential as an effective therapeutic agent for hepatitis C disease .

Synthetic Methods and Novel Derivatives

Researchers have developed innovative synthetic methods for constructing benzofuran rings. These methods enable the synthesis of complex polycyclic benzofuran compounds. Additionally, novel scaffold compounds derived from benzofuran have been explored as potential anticancer agents .

Natural Sources

Benzofuran compounds are widespread in higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources serve as inspiration for drug discovery and provide valuable starting points for chemical synthesis .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Pathways

Benzofuran compounds have been shown to have strong biological activities, affecting various biochemical pathways . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The synthesis of benzofuran compounds has been achieved by various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

properties

IUPAC Name

3-(1-benzofuran-2-yl)-7-hydroxy-8-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-10-14(19)7-6-12-17(20)13(9-21-18(10)12)16-8-11-4-2-3-5-15(11)22-16/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKPUBLPFUGNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzofuran-2-yl)-7-hydroxy-8-methylchromen-4-one

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